Schisanol
Description
Schisanol is a bioactive triterpenoid compound primarily isolated from Schisandra chinensis (五味子) and Schisandra sphenanthera (华中五味子). Its molecular formula is C₃₀H₄₆O₃, and it belongs to the lanostane-type triterpenoid class, characterized by a 22,26-lactone ring in its structure . Pharmacologically, this compound exhibits antitumor, anti-inflammatory, and hepatoprotective properties. For example, it inhibits the proliferation of human breast cancer MCF7 cells at concentrations as low as 25 μg/mL by inducing G2/M phase arrest . Additionally, this compound enhances liver function by increasing glutathione levels and protecting hepatocytes from oxidative damage .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-25,31H,9-12,14-17H2,1-7H3/t19-,20+,22+,23+,24-,25-,28+,29+,30-/m0/s1 |
InChI Key |
CHQXDFSBBGKYND-WLGJEQPXSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Schisanol can be extracted from Schisandra chinensis fruit oil using supercritical carbon dioxide fluid extraction . This method involves using carbon dioxide at high pressure and low temperature to extract the active ingredients, ensuring the preservation of their biological activity.
Chemical Reactions Analysis
Schisanol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are oxidized and reduced derivatives of this compound .
Scientific Research Applications
Chemistry: Schisanol is used as a reference compound in the study of lignans and their derivatives.
Industry: This compound is used in the cosmetics and food industries due to its antioxidant properties.
Mechanism of Action
The mechanism of action of schisanol involves the inhibition of the cyclooxygenase-2/prostaglandin E2 and nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. This inhibition leads to a reduction in inflammation and oxidative stress .
Comparison with Similar Compounds
Schisanol vs. Schisanlactones (C, D, E, F)
- Key Contrast: this compound’s lactone ring contributes to its selective cell cycle arrest, whereas Schisanlactones’ conjugated diene moiety enhances direct cytotoxicity .
This compound vs. Anwuweizic Acid
- Key Contrast: The lactone ring in this compound is critical for liver protection, while the hydroxyl group in anwuweizic acid facilitates antiviral activity .
Comparison with Functionally Similar Compounds
This compound vs. Gomisin H (Lignan)
- Key Contrast: this compound’s triterpenoid structure provides higher potency in tumor suppression compared to Gomisin H’s lignan-based, receptor-mediated effects .
This compound vs. Schisandrin (Lignan)
| Property | This compound | Schisandrin |
|---|---|---|
| Class | Triterpenoid | Dibenzocyclooctene lignan |
| Activity | Liver protection | Antioxidant |
| Bioavailability | Low (high molecular weight) | High (lipophilic) |
- Key Contrast: Schisandrin’s smaller size enhances membrane permeability, whereas this compound’s hepatoprotection is more sustained due to enzyme modulation .
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